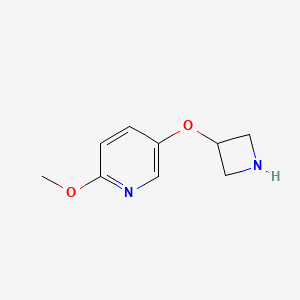
5-(3-Azetidinyloxy)-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Azetidinyloxy)-2-methoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a methoxy group at the 2-position and an azetidinyloxy group at the 5-position, making it a versatile molecule for chemical synthesis and potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azetidinyloxy)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azetidine, followed by nucleophilic substitution on the 2-methoxypyridine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
5-(3-Azetidinyloxy)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinyloxy group can be reduced to form amines or other nitrogen-containing derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other nitrogen-containing compounds.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
5-(3-Azetidinyloxy)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(3-Azetidinyloxy)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The azetidinyloxy group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
5-(3-Azetidinyl)pyrimidine hydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
3-(3-Azetidinyloxy)pyridine dihydrochloride: Similar structure but with different substituents and salt form.
Uniqueness
5-(3-Azetidinyloxy)-2-methoxypyridine is unique due to the presence of both the azetidinyloxy and methoxy groups on the pyridine ring, which confer distinct chemical and biological properties
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
5-(azetidin-3-yloxy)-2-methoxypyridine |
InChI |
InChI=1S/C9H12N2O2/c1-12-9-3-2-7(6-11-9)13-8-4-10-5-8/h2-3,6,8,10H,4-5H2,1H3 |
InChIキー |
RFGOMVDSGUCEHJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















